7H-DIBENZO(a,g)CARBAZOLE, 12,13-DIHYDRO-

Descripción general

Descripción

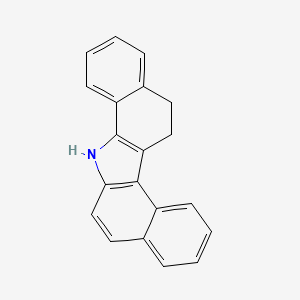

7H-Dibenzo(a,g)carbazole, 12,13-dihydro-: is a heterocyclic aromatic compound with a molecular formula of C20H15N. It is a derivative of dibenzo[a,g]carbazole, characterized by the presence of two benzene rings fused to a carbazole core. This compound is known for its potent mutagenic and carcinogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of beta-tetralone and sodium acetate in the presence of chloranil and acetic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Análisis De Reacciones Químicas

Types of Reactions: 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives. It serves as a reference for understanding the reactivity and stability of similar compounds.

Biology and Medicine: This compound is studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of chemical-induced carcinogenesis and to develop potential therapeutic interventions.

Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including organic semiconductors and other electronic materials. Its unique structure makes it a valuable component in the development of new technologies .

Mecanismo De Acción

The mechanism of action of 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. It is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA and cause mutations . The compound’s extended aromatic ring system allows it to intercalate into DNA, disrupting normal cellular processes and leading to carcinogenesis .

Comparación Con Compuestos Similares

- Dibenzo[a,g]carbazole

- Dibenz[a,j]acridine

- Benzo[a]pyrene

Comparison: 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- is unique due to its specific structure and the presence of the dihydro moiety, which influences its reactivity and biological activity. Compared to other similar compounds, it exhibits distinct metabolic pathways and a higher potential for bioaccumulation and persistence in the environment . Its potent mutagenic and carcinogenic properties also set it apart from other polycyclic aromatic hydrocarbons .

Propiedades

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-8,10,12,21H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHREAQAVYIPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)NC4=C2C5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212404 | |

| Record name | 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63077-00-9 | |

| Record name | 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063077009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)

![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)

![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)